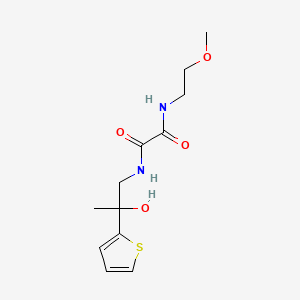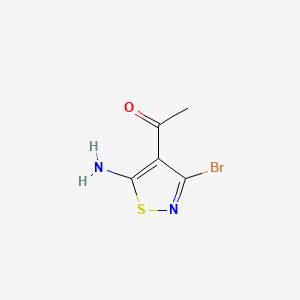
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone
Overview
Description
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone, otherwise known as 5-Amino-3-bromo-1-isothiazol-4-yl-ethanone, is an important compound used in various scientific research applications. It is a versatile compound that can be used in organic synthesis, medicinal chemistry, and other research applications. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Scientific Research Applications
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has several applications in scientific research. It is used as a reagent in organic synthesis, as a reactant in medicinal chemistry, and as a catalyst in various reactions. It is also used as a fluorescent probe for the detection of metal ions, as a dye in photochemistry, and as a building block in the synthesis of various heterocyclic compounds.
Mechanism Of Action
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has a unique mechanism of action. It is able to form covalent bonds with certain metals, such as copper, iron, and zinc, which can then be used for various reactions. It is also able to form hydrogen bonds with certain molecules, such as amines, which can be used as a catalyst for various reactions.
Biochemical And Physiological Effects
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral activity. It can also be used as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it has been shown to have anti-inflammatory and anti-cancer activity.
Advantages And Limitations For Lab Experiments
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also stable in aqueous solutions, making it suitable for use in a variety of experiments. However, it is toxic and should be handled with care. In addition, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Future Directions
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone has a wide range of potential applications and future directions. It could be used as a reagent in organic synthesis to synthesize various heterocyclic compounds. It could also be used as a fluorescent probe for the detection of metal ions, as a dye in photochemistry, and as a catalyst in various reactions. In addition, it could be used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-(5-amino-3-bromo-1,2-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-2(9)3-4(6)8-10-5(3)7/h7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBILGIFFDXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SN=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-3-bromo-isothiazol-4-yl)-ethanone | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)
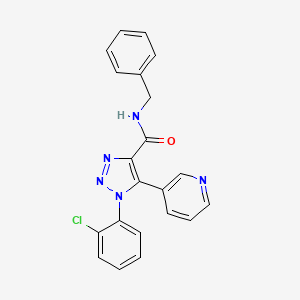
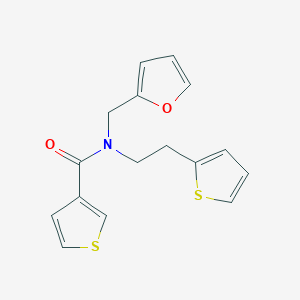
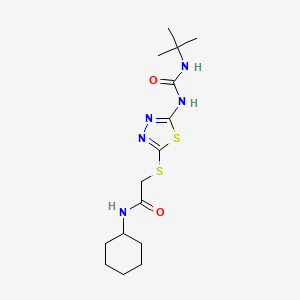
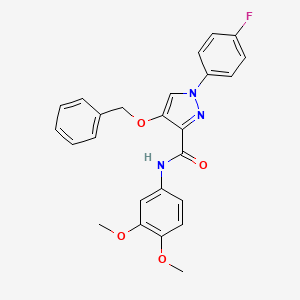
![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)
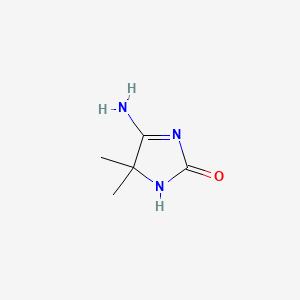
![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)
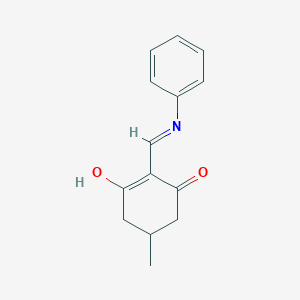
![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)
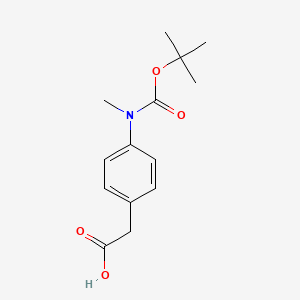
![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)
